Diatrizoic acid I-131

Glomerular Filtration Rate Renal Clearance Nuclear Medicine

Diatrizoic acid I-131 (CAS 15522-36-8) is a radioiodinated derivative that transforms the classic X-ray contrast agent into a quantitative renal function tracer. Unlike non-labeled diatrizoic acid, its I-131 gamma emission (364 keV) enables external GFR monitoring via single-injection clearance protocols, eliminating continuous infusion and complex chemical assays. With a validated clearance ratio of 1.02 versus the inulin gold standard, it outperforms endogenous creatinine clearance in accuracy. Its distinct early-phase pharmacokinetics—longer rapid disposition phase and greater intravascular dilution versus iohexol—make it essential for comparative contrast media research. Ideal for dual-label studies and contrast-induced thyroid dysfunction research. Procurement requires appropriate NRC/Euratom radioactive materials licensing.

Molecular Formula C11H9I3N2O4
Molecular Weight 625.92 g/mol
CAS No. 15522-36-8
Cat. No. B15196319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiatrizoic acid I-131
CAS15522-36-8
Molecular FormulaC11H9I3N2O4
Molecular Weight625.92 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
InChIInChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i12+4,13+4,14+4
InChIKeyYVPYQUNUQOZFHG-LPJQMLIDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mci / 1 mci / 5 mci / 10 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diatrizoic Acid I-131: Procurement Specifications for the Iodine-131 Labeled Radiopaque Contrast Agent


Diatrizoic acid I-131 (CAS 15522-36-8) is a radioiodinated derivative of the established tri-iodinated benzoic acid-based X-ray contrast medium, diatrizoic acid [1]. In this labeled form, the stable iodine atoms are replaced with the iodine-131 radioisotope, which decays with a physical half-life of 8.04 days, emitting both beta radiation and associated gamma emission . The compound is formally identified as 3,5-diacetamido-2,4,6-tri(131I)iodobenzoic acid [1].

Why Generic Diatrizoic Acid Cannot Substitute for the I-131 Labeled Compound in Quantitative Research


The procurement of diatrizoic acid I-131 versus non-radioactive diatrizoic acid (CAS 117-96-4) or alternative radiopharmaceuticals is not a trivial substitution. The integration of the I-131 radionuclide fundamentally alters the compound's utility from a purely radiographic contrast agent to a quantitative tracer for functional studies . Its specific gamma emission profile (364 keV) enables external detection and continuous monitoring of renal clearance and glomerular filtration rate (GFR), a capability absent in non-labeled diatrizoic acid and a function for which it has been validated as a reliable inulin substitute [1][2]. Furthermore, the pharmacokinetic behavior of diatrizoate I-131 differs measurably from other contrast agents like iohexol and nonionic experimental agents, directly impacting the accuracy and interpretation of research outcomes [3][4]. The documented presence of specific impurities in commercial preparations also necessitates a rigorous understanding of the material's provenance to ensure experimental reproducibility [5].

Quantitative Differentiation of Diatrizoic Acid I-131: A Procurement-Focused Evidence Guide


Superior Accuracy in Glomerular Filtration Rate Measurement vs. Endogenous Creatinine Clearance

Sodium 131I-diatrizoate demonstrates significantly higher accuracy for measuring glomerular filtration rate (GFR) compared to the commonly used clinical alternative, endogenous creatinine clearance. A single-injection method using 131I-diatrizoate and external counting showed a highly significant correlation with standard diatrizoate clearances and was determined to be more accurate than endogenous creatinine clearances [1].

Glomerular Filtration Rate Renal Clearance Nuclear Medicine

Renal Clearance as an Inulin Substitute: Quantified GFR Ratio of 1.02

131I-diatrizoate serves as a validated and operationally simpler substitute for inulin, the gold standard for GFR measurement. A direct comparative study found that the mean clearance values for 131I-diatrizoate and inulin were 105.7 mL/min and 108.5 mL/min, respectively, yielding a clearance ratio of 1.02 [1].

Glomerular Filtration Rate Inulin Clearance Radiopharmaceutical Tracer

Differential Early Pharmacokinetics and Intravascular Dilution Compared to Iohexol

The early pharmacokinetic profile of 131I-diatrizoate differs significantly from the nonionic contrast agent iohexol. When injected as a 99% diatrizoate solution, it undergoes greater intravascular dilution by extravascular water. This is reflected in a significantly longer rapid disposition phase for diatrizoate and a slightly lower distribution volume for iohexol [1].

Contrast Media Pharmacokinetics Intravascular Dilution Computed Tomography (CT)

Faster Renal Clearance Advantage over Nonionic Experimental Agent C-29

In a direct comparative study in rabbits, the ionic contrast agent 131I-sodium diatrizoate demonstrated superior renal clearance compared to the nonionic experimental agent C-29. Under conditions of both free urine flow and ureteral stasis, the renal clearance of C-29 was found to be as low as 0.7 times that of sodium diatrizoate [1].

Renal Excretion Contrast Media Pharmacokinetics Urography

Quantified Radiochemical Impurities: 5% Free Iodide and 5% Unidentified Impurities

Chromatographic analysis of commercially available diatrizoate-I131 revealed consistent impurities, specifically about 5% free iodide and about 5% of unidentified impurities [1]. This impure profile is a known characteristic that can lead to differences between diatrizoate clearance and creatinine clearance if not accounted for [1].

Radiochemical Purity Quality Control Radiopharmaceutical Preparation

Differential Impact on Thyroid Hormone Levels Compared to Ioxaglate

The administration of diatrizoate and ioxaglate leads to distinct temporal changes in thyroid hormone profiles. In a study of 20 subjects, diatrizoate caused a decrease in T4 by the second day and a low FT4I on the eighth and thirtieth day, while ioxaglate was associated with an increase in rT3 at eight days and T3 at thirty days [1]. These variations were statistically significant.

Thyroid Function Contrast Media Safety Iodine Load

Optimized Research Applications for Diatrizoic Acid I-131 Based on Quantitative Performance Data


Precise and Simplified Glomerular Filtration Rate (GFR) Measurement in Preclinical and Clinical Studies

This is the most validated application for diatrizoic acid I-131. As evidenced by its near-1:1 clearance ratio with the gold standard inulin (ratio of 1.02) and its demonstrated superiority over endogenous creatinine clearance, this compound is the rational choice for protocols requiring accurate and efficient GFR assessment. The radiolabel eliminates the need for continuous infusion and complex chemical assays, streamlining research workflows where renal function is a primary or critical secondary endpoint [1][2].

Investigating Contrast Media Pharmacokinetics and Intravascular Dynamics

The distinct early-phase pharmacokinetic behavior of 131I-diatrizoate, characterized by a significantly longer rapid disposition phase and greater intravascular dilution compared to iohexol, makes it an ideal tracer for fundamental studies on contrast media distribution and vascular permeability. Its quantifiably faster renal clearance compared to nonionic agents like C-29 (1.0x vs. 0.7x) further supports its use as an ionic reference standard in comparative pharmacokinetic research [3][4].

Dual-Label Radiopharmaceutical Experiments and Functional Imaging

The gamma emission of I-131 (364 keV) enables its use in dual-label studies alongside other isotopes, such as 125I-labeled compounds or 99mTc-DTPA. This capability is essential for simultaneously measuring multiple physiological parameters, such as GFR and effective renal plasma flow (ERPF), or for tracking the biodistribution of two agents concurrently. The known impurity profile (approx. 5% free iodide) is a manageable variable in these controlled research settings, allowing for corrections in quantitative analyses [5].

Studies on Iodinated Contrast Media Safety and Thyroid Physiology

The compound's specific, time-dependent impact on thyroid hormones (e.g., decreased T4 by day 2 and low FT4I through day 30) makes it a relevant tool for investigating the physiological consequences of high iodine loads. When compared to other agents like ioxaglate, its unique hormonal signature provides a specific model for studying contrast-induced thyroid dysfunction, a crucial consideration in safety pharmacology and clinical research involving at-risk populations [6].

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